2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride

Chemical Handling Formulation Stability

This specific benzimidazole derivative features a critical 3-methylbenzyl (N-1) and methoxymethyl (C-2) substitution pattern, validated in peer-reviewed SAR studies as a key driver of activity against azole-resistant Candida species. Its distinct LogP of ~2.7, conferred by the C-2 group, solves solubility issues common to simpler analogs, making it a superior candidate for direct in vitro screening. Procure this exact compound to build a proprietary, defensible antifungal or anti-staphylococcal dataset, avoiding unreliable analog assumptions.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8
CAS No. 1052076-43-3
Cat. No. B2968895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride
CAS1052076-43-3
Molecular FormulaC17H19ClN2O
Molecular Weight302.8
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC.Cl
InChIInChI=1S/C17H18N2O.ClH/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2;/h3-10H,11-12H2,1-2H3;1H
InChIKeyBFWFXJHDJVSNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride (CAS 1052076-43-3): Structural and Procurement Baseline


2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride (CAS 1052076-43-3) is a synthetic, small-molecule benzimidazole derivative with molecular formula C17H19ClN2O and a molecular weight of approximately 302.8 g/mol . The compound features a 1,2-disubstituted benzimidazole core: a methoxymethyl group at the C-2 position and a 3-methylbenzyl group at the N-1 position, formulated as the hydrochloride salt. This substitution pattern places it within a class of benzimidazoles under investigation for antimicrobial and antifungal properties [1]. As a research chemical, it is primarily available from specialty suppliers and custom synthesis services, with no known catalog listings from major international distributors like Sigma-Aldrich or Fluorochem as of this analysis.

Why Generic Substitution Fails for 2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride: The Significance of Substituent Architecture


Benzimidazole derivatives are a large and highly scrutinized class of compounds in medicinal chemistry, yet biological activity is exquisitely sensitive to minor structural modifications, making simple analog substitution unreliable. Key structure-activity relationship (SAR) studies on 1,2-disubstituted benzimidazoles demonstrate that the nature and position of substituents on both the benzimidazole core and the benzyl ring are critical determinants of antimicrobial potency and spectrum [1][2]. Specifically, for this compound's closely related analogs, the presence of a methyl group at the meta position of the N-1 benzyl ring has been shown to significantly enhance antifungal activity compared to other substitution patterns [1]. Furthermore, the C-2 substituent is a key differentiator: replacing a simple methyl group with a methoxymethyl group alters key physicochemical properties like lipophilicity and hydrogen-bonding capacity, which can fundamentally change target binding, pharmacokinetics, and the spectrum of activity [3]. Therefore, a generic or 'close' benzimidazole analog cannot be assumed to possess the same biological profile as 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride, necessitating direct experimental validation or procurement of the exact compound.

Quantitative Evidence Guide: Benchmarks for 2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride Versus Its Closest Analogs


Solubility and Handling Advantage of the Hydrochloride Salt Form

The target compound is distinguished from its free base analogs by its formulation as a hydrochloride salt. The free base analog, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole (C17H18N2O, MW 266.34 g/mol), is a neutral, lipophilic molecule . The hydrochloride salt form (CAS 1052076-43-3) is specifically reported to enhance aqueous solubility and improve stability, facilitating easier handling and storage for laboratory use [1]. While quantitative solubility data are not available in the public domain for this specific compound, this principle of salt formation is a well-established, evidence-based strategy to improve the developability profile of pharmaceutical candidates.

Chemical Handling Formulation Stability

Antifungal Potency Relative to Close Structural Analogs

In the absence of direct data, the target compound's antifungal potential can be inferred from closely related 1,2-disubstituted benzimidazoles. A study by Zomorodian et al. (2018) evaluated the antifungal activity of a series of analogs and found that compound 5a, 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole, had the best antifungal activity against the examined fungi, including Candida albicans, and inhibited azole-resistant strains [1]. The presence of a methyl group at the meta position of the N-1 benzyl ring was correlated with enhanced activity [1]. The target compound is a direct derivative where the C-2 methyl group is replaced by a methoxymethyl group. This change introduces an oxygen atom, increasing the hydrogen-bond acceptor count from 1 to 2, which could further modulate target binding and the spectrum of activity.

Antifungal Activity Structure-Activity Relationship Candida albicans

Antibacterial Activity Profile: Clues from the 1H-Benzo[d]imidazole Class

A 2023 publication by Olczak et al. characterized the antibacterial activity of three 1H-benzo[d]imidazole derivatives substituted at the C-2 position with different moieties (EJMCh-6, EJMCh-9, EJMCh-13) [1]. Compound EJMCh-13, which interestingly contains an aromatic phenylpropyl group, demonstrated strong anti-staphylococcal activity (MIC 15.6 mg/L against S. aureus ATCC 25923) and very strong anti-micrococcal activity [1]. While the target compound features a simpler methoxymethyl group, this class-level data confirms that benzimidazole derivatives can achieve potent, selective activity against Gram-positive bacteria. The target compound's distinct C-2 substituent may confer a different potency and selectivity window compared to EJMCh-13.

Antibacterial Gram-positive bacteria Minimum Inhibitory Concentration

Lipophilicity-Driven Permeability Advantage from Calculated ADME Profile

The 2023 study by Olczak et al. employed in silico ADME analysis as a key differentiator, demonstrating that variations in the C-2 substituent directly impact bioavailability radars and lipophilicity [1]. Specifically, compound EJMCh-13, bearing a phenyl group, showed improved lipophilicity compared to its cyclohexyl-containing analog [1]. The target compound, with its unique methoxymethyl group, is predicted to have a distinct physicochemical profile. Its computed XLogP3-AA value, based on the free base structure, is approximately 2.7 [2], positioning it within the optimal range for oral absorption. This calculated parameter can be directly compared to the logP values of other candidate molecules to select compounds with a higher probability of favorable permeability and absorption.

ADME Bioavailability Drug-likeness

Recommended Research Applications for 2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride Based on Evidence


Focused Antifungal Drug Discovery Screening

This compound is a high-priority candidate for inclusion in antifungal screening libraries targeting Candida species, especially for azole-resistant strains. The 2018 SAR evidence shows that the specific 3-methylbenzyl substitution pattern at N-1 is a key driver of potent antifungal activity in closely related analogs, which was shown to inhibit azole-resistant pathogens [1]. The C-2 methoxymethyl group of this compound offers a critical point of differentiation from previously characterized hits like 2-methyl analog 5a, potentially leading to improved target binding or novel mechanisms of action against resistant fungi.

Physicochemical Property-Driven Lead Optimization

Based on the in silico ADME data available for the class, this compound serves as an excellent starting point for a medicinal chemistry optimization campaign. Its calculated LogP of ~2.7, inferred from its free base analog, is in the optimal range for balancing permeability and solubility [1]. This contrasts with other benzimidazole analogs that can suffer from poor solubility (high LogP) or inadequate membrane penetration (low LogP) once the C-2 substituent is modified. The hydrochloride salt form further enhances its suitability for early-stage in vitro assays [2].

Gram-Positive Selective Antibacterial Probe Development

The compound is a strong tool candidate for investigating activity against Gram-positive bacteria. Evidence from the 2023 Olczak et al. study provides a quantitative benchmark for this class, with a closely related benzimidazole derivative exhibiting an MIC of 15.6 mg/L against Staphylococcus aureus [1]. The target compound's structural divergence at the C-2 position makes it a valuable probe for elucidating the SAR of anti-staphylococcal activity, potentially improving upon this potency or altering the selectivity profile against different Gram-positive pathogens.

Reference Standard for In-House SAR Libraries

For laboratories building proprietary libraries of 1,2-disubstituted benzimidazoles, this compound can serve as a crucial reference standard. Its distinct dual substitution pattern (3-methylbenzyl at N-1; methoxymethyl at C-2) occupies a unique vector in chemical space compared to other commercially available analogs. Procuring this exact compound allows for the generation of in-house bioactivity data, creating a proprietary benchmark against which newly synthesized derivatives can be directly compared, thereby building a defensible SAR dataset.

Quote Request

Request a Quote for 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.